molecular formula C16H30N2O4 B7916890 {4-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{4-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7916890
M. Wt: 314.42 g/mol
InChI Key: PRIOMSJKTSSNBD-UHFFFAOYSA-N
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Description

{4-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS: 1354011-75-8) is a chemically sophisticated compound with the molecular formula C₁₅H₂₈N₂O₄ and a molecular weight of 300.40 g/mol . Structurally, it features:

  • A piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected isopropylamino-methyl group.
  • An acetic acid moiety linked to the piperidine’s nitrogen atom, enabling further functionalization or conjugation.
  • The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in peptide chemistry and drug discovery, where controlled deprotection of the Boc group is critical .

Properties

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-12(2)18(15(21)22-16(3,4)5)10-13-6-8-17(9-7-13)11-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIOMSJKTSSNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(CC1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {4-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic molecule characterized by a piperidine ring and various functional groups, which contribute to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • Piperidine Ring : A six-membered nitrogen-containing heterocycle.
  • tert-Butoxycarbonyl Group : A protective group that enhances stability and solubility.
  • Isopropyl Amino Group : Contributes to the compound's interaction with biological targets.
  • Acetic Acid Moiety : Provides acidic properties that may influence biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Compounds related to piperidine have been studied for their neuroprotective capabilities, suggesting potential applications in treating neurodegenerative diseases .
  • Pharmacological Potential : The compound may act on specific receptors or enzymes, influencing pathways related to inflammation and pain management.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Starting from appropriate precursors.
  • Introduction of the tert-butoxycarbonyl Group : This is often achieved through carbamate formation.
  • Attachment of the Isopropyl Amino Group : Utilizing amination reactions.
  • Final Acetylation : To introduce the acetic acid moiety.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound. Here are notable findings:

  • Antibacterial Activity Study :
    • A study demonstrated that derivatives exhibited IC50 values ranging from 200 nM to 1.4 μM against various bacterial strains, indicating promising antibacterial properties .
  • Neuroprotective Study :
    • Research on piperidine derivatives revealed neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative disease therapies .
  • Pharmacological Interaction Studies :
    • Binding affinity studies indicated that similar compounds interact effectively with specific receptors, enhancing their therapeutic profiles .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
1-Piperidinecarboxylic AcidPiperidine ring with carboxylic acidKnown for analgesic properties
N-(tert-butoxycarbonyl)prolineProline derivative with Boc protectionUsed in peptide synthesis
4-Amino-piperidinePiperidine with an amino groupExhibits neuroprotective effects
{4-[tert-butoxycarbonyl-isopropyl-amino]-piperidin-1-yl}-acetic acidPiperidine with unique functional groupsPotential antimicrobial and neuroprotective activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare {4-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid with structurally analogous piperidine- and piperazine-derived acetic acid derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
This compound (1354011-75-8) C₁₅H₂₈N₂O₄ 300.40 Boc-protected isopropylamino-methyl group on piperidine; acetic acid moiety Intermediate for drug discovery; Boc group enables selective deprotection.
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid (N/A) C₁₉H₂₅NO₄ 333.42 Boc-protected m-tolyl group on piperidine; acetic acid moiety Pharmaceutical R&D aromatic m-tolyl group may enhance receptor binding.
2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid (299203-94-4) C₁₂H₂₂N₂O₄ 258.32 Boc-protected amino group directly on piperidine; acetic acid moiety Versatile building block; unsubstituted amino group allows diverse derivatization.
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid (156478-71-6) C₁₁H₂₀N₂O₄ 244.29 Piperazine ring (two nitrogens) with Boc protection; acetic acid moiety Enhanced hydrogen-bonding capacity; used in peptide mimetics and kinase inhibitors.
2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (1373503-54-8) C₁₂H₁₉F₂NO₄ 279.28 Boc-protected piperidine with 3,3-difluoro substitution; acetic acid moiety Fluorination improves metabolic stability and lipophilicity (LogP ~2.8).
[4-(ethoxycarbonyl)piperidin-1-yl]acetic acid (224456-41-1) C₁₀H₁₇NO₄ 215.25 Ethoxycarbonyl group instead of Boc; acetic acid moiety Lower molecular weight; ethoxy group simplifies synthesis but offers less stability than Boc.
2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid (303121-12-2) C₈H₁₅NO₃ 173.21 Hydroxymethyl group on piperidine; no Boc protection; acetic acid moiety High hydrophilicity (TPSA ~66.5 Ų); suitable for polar conjugates or prodrugs.

Key Research Findings

Impact of Boc Protection: Boc groups enhance stability during synthesis, as seen in the target compound and its analogs . However, Boc removal (e.g., via TFA) is required for further functionalization, adding a step compared to non-protected analogs like [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid .

Substituent Effects: Aromatic vs. Fluorination: The 3,3-difluoro substitution in 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid raises lipophilicity (LogP ~2.8 vs. ~2.5 for non-fluorinated analogs) and metabolic resistance, a common strategy in CNS drug design .

Ring Structure Variations :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid ) exhibit two nitrogen atoms , increasing hydrogen-bonding capacity and polarity (TPSA ~75.6 Ų vs. ~66.5 Ų for piperidine analogs) . This makes them suitable for targeting polar binding sites.

Solubility and Bioavailability :

  • The hydroxymethyl group in 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid significantly enhances water solubility (predicted aqueous solubility ~12 mg/mL) compared to Boc-protected analogs (~1–2 mg/mL) .

Synthetic Utility :

  • Boc-protected compounds dominate pharmaceutical applications due to their versatility, but ethoxycarbonyl analogs (e.g., [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid ) are preferred in cost-sensitive syntheses .

Preparation Methods

Core Synthetic Challenges

  • Stereochemical control at the 4-position during aminomethyl group installation.

  • Selective alkylation of the piperidine nitrogen without disturbing the Boc-protected amine.

  • Compatibility of protective groups with reaction conditions (e.g., acid sensitivity of the Boc group).

Synthetic Route 1: Reductive Amination and Sequential Alkylation

Preparation of 4-(Isopropylaminomethyl)piperidine

The synthesis begins with 4-piperidone as the starting material. Reduction using lithium aluminum hydride (LiAlH₄) yields 4-hydroxymethylpiperidine , which is oxidized to 4-formylpiperidine via Swern oxidation. Reductive amination with isopropylamine in the presence of sodium cyanoborohydride (NaBH₃CN) affords 4-(isopropylaminomethyl)piperidine (Fig. 1A).

Critical Parameters:

  • Solvent system : Methanol or ethanol for optimal solubility.

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : 75–85% after purification by silica gel chromatography.

Boc Protection of the Secondary Amine

The secondary amine in 4-(isopropylaminomethyl)piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds quantitatively at room temperature, yielding 4-[(tert-butoxycarbonyl-isopropyl-amino)-methyl]piperidine .

Analytical Data:

  • ¹H-NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 1.05 (d, 6H, J = 6.4 Hz, iPr CH₃), 3.18 (m, 1H, iPr CH).

  • Yield : 95–98%.

Alkylation of the Piperidine Nitrogen

The piperidine nitrogen is alkylated with ethyl bromoacetate in anhydrous DMF using potassium carbonate (K₂CO₃) as a base. The reaction mixture is heated to 50°C for 12 hours, yielding 1-(ethoxycarbonylmethyl)-4-[(tert-butoxycarbonyl-isopropyl-amino)-methyl]piperidine .

Optimization Notes:

  • Base selection : K₂CO₃ outperforms triethylamine (TEA) due to superior solubility in DMF.

  • Side products : Over-alkylation is minimized by maintaining a 1:1 molar ratio of piperidine to bromoacetate.

Ester Hydrolysis to Acetic Acid

The ethyl ester is hydrolyzed using 2 N NaOH in methanol-water (4:1) at 60°C for 4 hours. Acidification with HCl yields the final product as a white solid.

Characterization:

  • Melting point : 142–144°C.

  • HPLC purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN).

Synthetic Route 2: Nucleophilic Substitution and Late-Stage Functionalization

Synthesis of 4-(Trifluoromethanesulfonyloxymethyl)piperidine

4-Hydroxymethylpiperidine is treated with triflic anhydride (Tf₂O) in DCM at −78°C to form 4-(trifluoromethanesulfonyloxymethyl)piperidine . The triflate group acts as a superior leaving group for subsequent nucleophilic substitution.

Displacement with Boc-Protected Isopropylamine

The triflate intermediate reacts with Boc-isopropylamine in DCM using TEA as a base. After stirring at −50°C for 6 hours, the product 4-[(tert-butoxycarbonyl-isopropyl-amino)-methyl]piperidine is isolated in 81% yield.

Nitrogen Alkylation and Hydrolysis

Identical to Route 1 (Sections 2.3–2.4), this step introduces the acetic acid moiety.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Reductive Amination)Route 2 (Triflate Substitution)
Total Steps44
Overall Yield62%68%
Key AdvantageAvoids toxic triflate reagentsHigher regioselectivity
LimitationLower functional group toleranceRequires cryogenic conditions

Scalability and Industrial Considerations

Route 1 is preferable for large-scale synthesis due to:

  • Cost-effectiveness : Avoids expensive triflate reagents.

  • Safety : Reductive amination is less hazardous than handling triflic anhydride.

  • Regulatory compliance : Simplified waste management.

Q & A

Q. Example Protocol :

  • Combine 1-Boc-4-piperidone (1 eq) with isopropylamine (1.2 eq) and NaBH(OAc)₃ in DCM. Stir for 24 hr.
  • Add bromoacetic acid (1.5 eq) and K₂CO₃ in THF. Reflux for 12 hr.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic Question: How is the compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:
Characterization involves:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR confirms regioselective functionalization of the piperidine ring and Boc group integrity .
  • Key signals: Boc tert-butyl (~1.4 ppm, singlet), piperidine CH₂ groups (2.5–3.5 ppm), and acetic acid protons (3.7–4.2 ppm).

Mass Spectrometry (MS) :

  • ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ~ 343.4 g/mol) .

HPLC Purity Analysis :

  • Use a C18 column with acetonitrile/water (0.1% TFA) gradient to confirm >95% purity .

Data Contradiction Note :
Discrepancies in melting points (e.g., 162–166°C in Boc analogs vs. 59–63°C in unprotected derivatives ) highlight the need for rigorous crystallization protocol documentation.

Advanced Question: How can reaction yields be optimized for the acetic acid coupling step?

Methodological Answer:
Yield optimization strategies include:

Solvent Selection : THF or DMF enhances nucleophilic substitution efficiency compared to DCM .

Catalysis : Add KI (0.1 eq) to facilitate bromide displacement in bromoacetic acid reactions .

Temperature Control : Reflux (60–70°C) improves kinetics without degrading the Boc group .

Q. Case Study :

  • A 40% yield was reported using THF at RT for 18 hr , whereas refluxing for 12 hr increased yield to 72% .

Advanced Question: What are the challenges in Boc deprotection, and how are they addressed?

Methodological Answer:
Challenges :

  • Acidic Byproducts : TFA or HCl may protonate the piperidine nitrogen, complicating isolation.
  • Side Reactions : Overexposure to acid can hydrolyze the acetic acid ester (if present).

Q. Solutions :

Controlled Deprotection : Use 4M HCl/dioxane (0°C, 2 hr) to minimize side reactions .

Neutralization : Quench with cold NaHCO₃ and extract with ethyl acetate to isolate the free base .

Monitoring : Track reaction progress via TLC (Rf shift from 0.8 to 0.2 in ethyl acetate/hexane).

Advanced Question: What therapeutic targets are associated with this compound in preclinical research?

Methodological Answer:
The compound’s piperidine-acetic acid scaffold is explored for:

LSD1 Inhibition : Analogous structures (e.g., tosylate salts) show activity in cancer models by modulating histone demethylase LSD1 .

Neurotensin Receptor Agonism : Derivatives with similar substitutions (e.g., methoxyphenyl groups) target neurotensin receptor 1 for gastrointestinal and CNS disorders .

Pain Modulation : Piperidine-acetic acid hybrids inhibit µ-opioid/chemokine receptor crosstalk in neuropathic pain models .

Q. Experimental Design Tip :

  • For receptor studies, use radioligand binding assays (³H-labeled compounds) and calcium flux assays (FLIPR) to quantify efficacy .

Advanced Question: How to resolve contradictions in spectroscopic data across synthetic batches?

Methodological Answer:

Batch Comparison :

  • Tabulate NMR shifts (e.g., Boc tert-butyl protons: ±0.1 ppm variance indicates solvent residue).
  • Compare MS fragmentation patterns to identify impurities.

Root Cause Analysis :

  • Solvent Traces : Dry samples over MgSO₄ and re-analyze.
  • Tautomerism : Check for pH-dependent enol-keto shifts in acetic acid derivatives (e.g., 1,3-tautomerism ).

Q. Example Table :

Batch¹H NMR (Boc, ppm)Yield (%)Purity (HPLC)
A1.426597.2
B1.397298.5

Advanced Question: What computational methods support the rational design of derivatives?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with LSD1 (PDB: 2HKO) or neurotensin receptors .

QSAR Modeling : Correlate substituent effects (e.g., Boc vs. acetyl groups) with bioactivity using MOE or Schrödinger .

ADME Prediction : SwissADME predicts logP (~2.5) and BBB permeability for CNS-targeted analogs .

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